molecular formula C16H22N6O2 B2861897 3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1234998-08-3

3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2861897
CAS RN: 1234998-08-3
M. Wt: 330.392
InChI Key: FFJRJYAVIHMRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • Studies have detailed the synthesis of novel heterocyclic compounds derived from different starting materials, demonstrating the versatility of pyrazole-based compounds in drug design and development. For example, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the medicinal chemistry applications of these compounds (A. Abu‐Hashem et al., 2020).

Applications in Drug Development

  • Research into the synthesis and biological evaluation of pyrazolopyrimidines and related Schiff bases for anticancer and anti-5-lipoxygenase activities illustrates the potential therapeutic applications of these molecules. This includes the development of compounds with specific activity profiles against various cancer cell lines, underscoring the role of structural modification in enhancing biological activity (A. Rahmouni et al., 2016).

Role in Anticonvulsant Drug Development

  • The development and validation of analytical methods for novel anticonvulsant agents, such as "Epimidin," highlight the importance of rigorous quality control and validation in the pharmaceutical industry. This ensures the safety and efficacy of new drug candidates, emphasizing the compound's role in the development of treatments for neurological conditions (H. Severina et al., 2021).

Potential for Selective Activation of Ion Channels

  • The selective activation of specific subtypes of human small-conductance Ca2+-activated K+ channels by certain compounds points to the sophisticated approaches used in targeting ion channels for therapeutic purposes. Such specificity in drug action can lead to the development of highly targeted therapies with reduced side effects (C. Hougaard et al., 2009).

Exploration of Synthetic Pathways

  • The exploration of synthetic pathways for creating novel heterocyclic compounds, including pyridines, pyrimidines, and oxadiazoles, underscores the ongoing research into expanding the chemical space for drug discovery. This includes the development of methods for efficient synthesis, which can pave the way for the discovery of new drugs with improved pharmacological profiles (P. K. Mahata et al., 2003).

properties

IUPAC Name

3-methoxy-1-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21-11-13(15(20-21)24-2)14(23)19-10-12-4-8-22(9-5-12)16-17-6-3-7-18-16/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJRJYAVIHMRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.